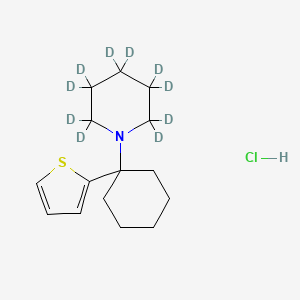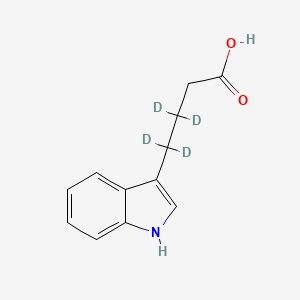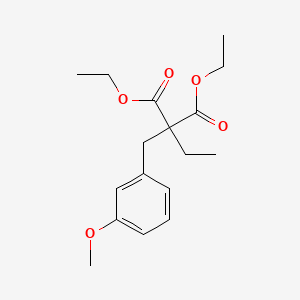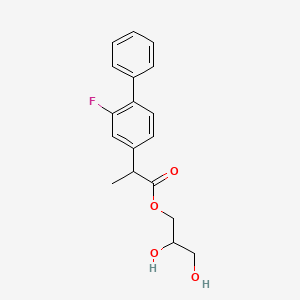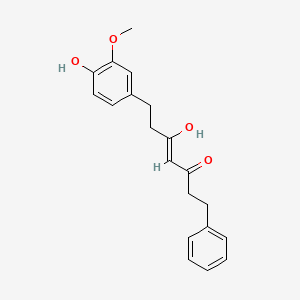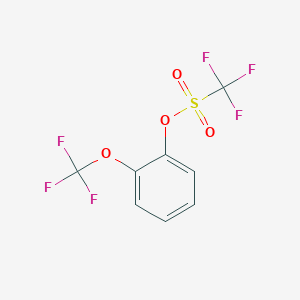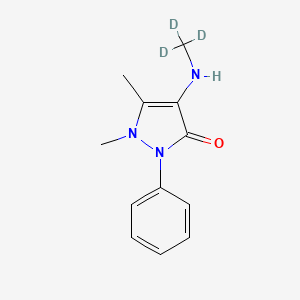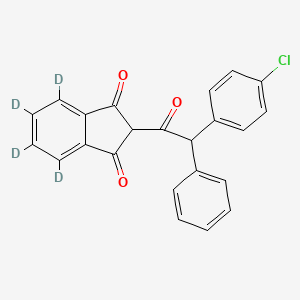
(+/-)-Chlorophacinone-d4 (indanedione-d4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Chlorophacinone-d4 (indanedione-d4) is a deuterated form of chlorophacinone, a widely used anticoagulant rodenticide. The deuterium labeling in this compound is used to trace and study the metabolic pathways and environmental fate of chlorophacinone. This compound is particularly valuable in research due to its stability and the ability to distinguish it from non-deuterated analogs in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Chlorophacinone-d4 (indanedione-d4) typically involves the introduction of deuterium atoms into the chlorophacinone molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of chlorophacinone can directly incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The process may involve:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the deuterated product.
化学反应分析
Types of Reactions
(+/-)-Chlorophacinone-d4 (indanedione-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The aromatic ring in the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(+/-)-Chlorophacinone-d4 (indanedione-d4) has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of chlorophacinone in organisms.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Used in the development of rodenticides and studying their environmental impact.
作用机制
The mechanism of action of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves its role as an anticoagulant. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This inhibition leads to a decrease in clotting factors, resulting in prolonged bleeding and ultimately, the death of the target organism. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interaction with molecular targets.
相似化合物的比较
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action.
Brodifacoum: A more potent anticoagulant with a longer duration of action.
Difenacoum: Similar to chlorophacinone but with different pharmacokinetic properties.
Uniqueness
(+/-)-Chlorophacinone-d4 (indanedione-d4) is unique due to its deuterium labeling, which provides distinct advantages in research. The deuterium atoms make it possible to differentiate this compound from its non-deuterated counterparts in analytical studies, allowing for precise tracking and analysis of its behavior in biological and environmental systems.
属性
分子式 |
C23H15ClO3 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-2-phenylacetyl]-4,5,6,7-tetradeuterioindene-1,3-dione |
InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H/i4D,5D,8D,9D |
InChI 键 |
UDHXJZHVNHGCEC-DOGSKSIHSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)


![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
